molecular formula C13H9NO2 B1330687 6-Amino-3,4-benzocoumarin CAS No. 83527-99-5

6-Amino-3,4-benzocoumarin

Cat. No.: B1330687
CAS No.: 83527-99-5
M. Wt: 211.22 g/mol
InChI Key: DGSQFJGGUZPEHU-UHFFFAOYSA-N
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Description

6-Amino-3,4-benzocoumarin, also known as 2-Amino-6H-dibenzo[b,d]pyran-6-one, is a heterocyclic compound with the molecular formula C13H9NO2. This compound is part of the coumarin family, which is known for its wide range of biological and pharmacological activities. Coumarins are naturally occurring oxygen-containing heterocycles found in many plant species and have been extensively studied for their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Amino-3,4-benzocoumarin can be synthesized through various methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the coumarin ring. The reaction conditions typically include heating the mixture under reflux for several hours.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3,4-benzocoumarin undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Nitro-6-amino-3,4-benzocoumarin.

    Reduction: 6-Amino-3,4-dihydrobenzocoumarin.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

6-Amino-3,4-benzocoumarin exhibits promising antitumor effects. Research indicates that benzocoumarin derivatives can sensitize tumor cells to chemotherapy and radiotherapy. For instance, compounds derived from benzocoumarins have shown efficacy in inhibiting various cancer cell lines by targeting specific enzymes involved in cancer progression. A study reported that certain analogs of benzocoumarin demonstrated selective cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship where modifications to the benzocoumarin scaffold enhance anticancer activity .

Table 1: Antitumor Efficacy of Benzocoumarin Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
S15ZR-75-112.5Inhibition of protein kinases
S16SK-BR-310.0Induction of apoptosis
S20MCF-78.0Disruption of tubulin polymerization

Antimicrobial Properties

The antimicrobial potential of this compound has been extensively studied. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A notable study isolated novel dimers from Penicillium verruculosum that exhibited significant antibacterial activity, emphasizing the role of benzocoumarins in combating resistant bacterial infections .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Pseudomonas aeruginosa128 µg/mLBactericidal

Antioxidant Activity

This compound also exhibits significant antioxidant properties. Research indicates that compounds with the benzocoumarin scaffold can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the extended π-conjugation system present in the benzocoumarin structure, which enhances electron donation .

Enzyme Inhibition Studies

Inhibitory effects on various enzymes have been documented for this compound. For example, it has been evaluated as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, showing potential for managing type II diabetes by regulating blood glucose levels through enzyme inhibition .

Table 3: Enzyme Inhibition Potentials

EnzymeInhibition TypeIC50 (µM)
Dipeptidyl peptidase-IVCompetitive3.16
α-GlucosidaseNon-competitive94.17

Fluorescent Sensor Applications

This compound has been developed as a selective fluorescent sensor for nitrite ions. This application exploits its fluorescence properties, enabling sensitive detection methods in environmental monitoring and food safety assessments .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

  • Anticancer Efficacy : A study highlighted the compound's ability to induce apoptosis in cervical cancer cells through mitochondrial pathways .
  • Antimicrobial Activity : Research demonstrated that derivatives showed enhanced antibacterial activity compared to standard antibiotics against resistant strains .
  • Fluorescence Detection : The compound was successfully utilized in a method for detecting nitrite ions with high sensitivity and specificity .

Mechanism of Action

The mechanism of action of 6-Amino-3,4-benzocoumarin involves its interaction with various molecular targets. For instance, it can bind to human serum albumin through non-covalent hydrophobic interactions, quenching the intrinsic fluorescence of the protein. This interaction is crucial for its potential biomedical applications, as it affects the compound’s bioavailability and distribution in the body.

Comparison with Similar Compounds

  • 7-Amino-4-methylcoumarin
  • 3-Aminocoumarin
  • 7-Amino-4-(trifluoromethyl)coumarin

Comparison: 6-Amino-3,4-benzocoumarin is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.

Biological Activity

6-Amino-3,4-benzocoumarin is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound belongs to the benzocoumarin family, which is known for various pharmacological properties including antioxidant, antimicrobial, and anticancer activities. The structural features of benzocoumarins significantly influence their biological functions.

Anticancer Activity

Research indicates that benzocoumarin derivatives exhibit potent anticancer properties. For instance, compounds derived from benzocoumarins have shown effectiveness against various cancer cell lines:

  • Case Study : A study by Tan et al. highlighted the anticancer activity of novel benzocoumarin derivatives against breast cancer cell lines such as SK-BR-3 and MCF-7. Compounds demonstrated IC50 values ranging from 3.8 to 7.9 μM, indicating significant cytotoxicity .
  • Mechanism : The mechanism of action involves inducing apoptosis through caspase-dependent pathways and cell cycle arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Research Findings : Kim et al. isolated novel benzo[c]coumarin dimers that exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that benzocoumarins can be potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications in the amino group and the benzene ring can enhance or diminish its efficacy:

Modification Effect on Activity
Nitrogen substitutionsIncreased cytotoxic potency against cancer cells
Hydroxyl groupsEnhanced antioxidant properties
FluorinationImproved selectivity and potency in specific biological assays

Antioxidant Properties

Benzocoumarins are recognized for their antioxidant capabilities:

  • Research Summary : Compounds with benzocoumarin scaffolds have shown better antioxidant potential compared to their coumarin-based analogs. This property is crucial for mitigating oxidative stress-related diseases .

Properties

IUPAC Name

2-aminobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSQFJGGUZPEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324115
Record name 6-Amino-3,4-benzocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83527-99-5
Record name NSC405762
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405762
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Record name 6-Amino-3,4-benzocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3,4-benzocoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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